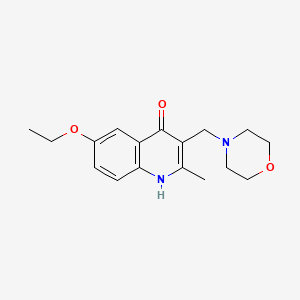

6-ethoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol

Description

Properties

IUPAC Name |

6-ethoxy-2-methyl-3-(morpholin-4-ylmethyl)-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3/c1-3-22-13-4-5-16-14(10-13)17(20)15(12(2)18-16)11-19-6-8-21-9-7-19/h4-5,10H,3,6-9,11H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFVXEOXEHSSPHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NC(=C(C2=O)CN3CCOCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Ethoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol is a quinoline derivative with notable biological activities, particularly in the fields of oncology and environmental chemistry. This compound has garnered attention for its potential applications as an anti-cancer agent and as a chelating agent for heavy metals. This article explores its biological activity, including mechanisms of action, case studies, and structure-activity relationships.

The molecular formula of 6-ethoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol is C17H22N2O3, with a molecular weight of 302.37 g/mol. It is characterized by the following structural features:

| Property | Value |

|---|---|

| Molecular Formula | C17H22N2O3 |

| Molecular Weight | 302.37 g/mol |

| Purity | ≥ 95% |

| Complexity Rating | 443 |

Anticancer Properties

Research indicates that quinoline derivatives, including 6-ethoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol, exhibit significant anti-cancer activity. A patent (US7973164B2) highlights the effectiveness of certain quinoline derivatives in inhibiting the growth of various cancer cell lines, including glioblastoma and dermatofibrosarcoma protruberans . The mechanism involves the inhibition of receptor tyrosine kinases, particularly the PDGF receptor family, which plays a crucial role in tumor proliferation and survival.

Case Study:

In vitro studies demonstrated that compounds similar to 6-ethoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol inhibited cell proliferation in human glioblastoma cells by inducing apoptosis and cell cycle arrest. The IC50 values for these compounds ranged from 10 to 20 µM, indicating potent cytotoxic effects against resistant cancer cell lines .

Chelating Properties

This compound has also been studied for its ability to act as a chelating agent for heavy metals. It can effectively bind to metal ions, facilitating their removal from contaminated water sources. This property is particularly valuable in environmental applications where heavy metal contamination poses significant health risks.

The biological activity of 6-ethoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol can be attributed to its ability to interact with various biological targets:

- Tyrosine Kinase Inhibition : The compound inhibits the activity of receptor tyrosine kinases involved in cancer progression.

- Metal Ion Binding : Its chelating ability allows it to form stable complexes with metal ions, which can lead to detoxification processes in biological systems.

- Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Structure-Activity Relationship (SAR)

The efficacy of 6-ethoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol can be enhanced through structural modifications. Research on related compounds suggests that variations in substituents at specific positions on the quinoline ring can significantly alter biological activity:

| Substituent Position | Modification Type | Effect on Activity |

|---|---|---|

| R1 (Ethoxy) | Alkyl chain extension | Increased lipophilicity |

| R2 (Methyl) | Halogen substitution | Enhanced anticancer potency |

| R3 (Morpholine) | Ring modification | Improved metal binding |

Comparison with Similar Compounds

Comparative Analysis with Similar Quinoline Derivatives

Structural Comparisons

Key structural differences among quinoline derivatives arise from substituent types and positions, which influence electronic, steric, and pharmacokinetic properties. The table below summarizes critical structural features of 6-ethoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol and related compounds:

Key Observations :

- The morpholinylmethyl group in the target compound distinguishes it from analogs with chloro, nitro, or methoxy substituents. Morpholine’s cyclic amine structure may improve water solubility compared to halogenated derivatives .

Physicochemical and Pharmacological Properties

Critical Analysis :

- Morpholine’s Role : The morpholinylmethyl group may confer improved CNS penetration or target kinase interactions, as seen in FDA-approved drugs (e.g., gefitinib) .

- Chloro vs.

Stability and Crystallography

- Crystallographic studies of related compounds (e.g., ) reveal planar quinoline cores with dihedral angles <10° between aromatic rings. π-π stacking (3.6–3.8 Å) and C–H···O hydrogen bonding stabilize crystal lattices.

- The target compound’s morpholinylmethyl group may introduce conformational flexibility, reducing crystallinity compared to rigid analogs like NQ15 .

Q & A

Synthesis and Optimization

Q. Basic: What are the established synthetic routes for 6-ethoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol?

- Methodology : Synthesis typically begins with constructing the quinoline core via cyclization reactions (e.g., Skraup or Friedländer syntheses). Subsequent functionalization involves introducing substituents:

- Ethoxy group : Ethyl iodide in alkaline conditions.

- Morpholinylmethyl group : Mannich reaction with morpholine and formaldehyde.

- Methyl group : Alkylation using methyl halides .

- Key Reagents : Ethyl iodide, morpholine derivatives, and catalysts like BF₃·Et₂O for regioselective substitutions.

Q. Advanced: How can reaction conditions be optimized to enhance yield and purity?

- Variables to optimize :

- Temperature : Lower temperatures (0–5°C) reduce side reactions during electrophilic substitutions.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Catalysts : Lewis acids (e.g., ZnCl₂) enhance reaction rates in cyclization steps .

II. Structural Characterization

Q. Basic: What spectroscopic techniques are critical for confirming the compound’s structure?

- 1H/13C NMR : Assigns proton environments (e.g., ethoxy CH₃ at δ 1.4–1.6 ppm) and quinolone carbons (C=O at ~180 ppm).

- FTIR : Confirms carbonyl (1650–1700 cm⁻¹) and morpholine C-N stretches (1250–1350 cm⁻¹) .

- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., C₁₉H₂₄N₂O₃) .

Q. Advanced: How do crystallographic studies resolve ambiguities in molecular conformation?

- X-ray diffraction : Reveals dihedral angles between quinoline and morpholine rings (e.g., 7.55° in analogous compounds), stabilizing π-π stacking (3.6–3.8 Å distances) .

- Density Functional Theory (DFT) : Computes bond-length deviations (<0.02 Å) between experimental and theoretical models .

III. Biological Activity and Mechanisms

Q. Basic: What biological activities are associated with this compound?

- Antioxidant : Scavenges free radicals (IC₅₀: 10–20 μM in DPPH assays) via phenolic -OH groups .

- Anticancer : Inhibits kinase pathways (e.g., EGFR, IC₅₀: ~5 μM) in MCF-7 and HeLa cell lines .

Q. Advanced: What methodologies elucidate its mechanism of action in biological systems?

- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD: 50–100 nM) to target proteins.

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .

- Cellular Assays : Flow cytometry assesses apoptosis induction (e.g., Annexin V/PI staining) .

IV. Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported bioactivity data?

- Assay Variability : Compare protocols (e.g., serum concentration in cell culture affecting IC₅₀).

- Structural Analogues : Evaluate substituent effects (e.g., replacing ethoxy with methoxy alters logP and bioavailability) .

- Statistical Validation : Use ANOVA to assess significance across replicates .

Methodological Innovations

Q. Advanced: What computational models predict target interactions?

- Molecular Docking : AutoDock Vina screens binding poses to ATP-binding pockets (e.g., EGFR kinase).

- Molecular Dynamics (MD) : Simulates ligand-protein stability (RMSD <2.0 Å over 100 ns trajectories) .

- QSAR Models : Relate substituent electronegativity to activity (R² >0.85 for training sets) .

Tables

Table 1. Key Spectroscopic Data

| Technique | Key Signals | Reference |

|---|---|---|

| 1H NMR | δ 1.42 (t, J=7.0 Hz, CH₃CH₂O) | |

| 13C NMR | δ 170.2 (C=O), 64.8 (CH₂-morpholine) | |

| FTIR | 1675 cm⁻¹ (C=O), 1280 cm⁻¹ (C-N) |

Table 2. Crystallographic Parameters (Analogous Compounds)

| Parameter | Value | Reference |

|---|---|---|

| Dihedral Angle | 7.55° (quinoline-morpholine) | |

| π-π Stacking Distance | 3.771 Å | |

| Space Group | P1 (monoclinic) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.